molecular formula C11H8N2O4 B8196562 5-(1H-Imidazol-1-yl)isophthalic acid

5-(1H-Imidazol-1-yl)isophthalic acid

Cat. No.: B8196562
M. Wt: 232.19 g/mol
InChI Key: ADZVGTMYBJBONV-UHFFFAOYSA-N
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Description

5-(1H-Imidazol-1-yl)isophthalic acid is an organic compound that has garnered significant interest in the field of coordination chemistry. This compound features a unique structure with two carboxylate groups and one nitrogen donor, making it an excellent ligand for the formation of coordination polymers. Its ability to form stable complexes with various metal ions has led to its exploration in numerous scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Imidazol-1-yl)isophthalic acid typically involves the reaction of isophthalic acid with imidazole under specific conditions. One common method is the hydrothermal synthesis, where the reactants are heated in a sealed vessel with water at high temperatures and pressures. This method provides a stable reaction environment and allows for the formation of high-purity products .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of hydrothermal synthesis can be scaled up for industrial applications. The choice of metal ions, temperature, solvent system, and pH are critical factors that influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Imidazol-1-yl)isophthalic acid undergoes various chemical reactions, including coordination with metal ions, oxidation, and substitution reactions. Its carboxylate groups and nitrogen donor allow it to form stable complexes with transition metals such as zinc, cobalt, and cadmium .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include metal salts (e.g., zinc acetate, cobalt nitrate), solvents (e.g., water, ethanol), and bases (e.g., sodium hydroxide). The reactions are typically carried out under hydrothermal conditions, with temperatures ranging from 100°C to 200°C .

Major Products Formed

The major products formed from the reactions of this compound are coordination polymers. These polymers exhibit diverse structural topologies and properties, such as luminescence, gas adsorption, and magnetic behavior .

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(1H-Imidazol-1-yl)isophthalic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylate groups and nitrogen donor facilitate the formation of stable complexes, which can interact with various molecular targets and pathways. These interactions can lead to changes in the physical and chemical properties of the resulting materials, making them suitable for specific applications .

Properties

IUPAC Name

5-imidazol-1-ylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-10(15)7-3-8(11(16)17)5-9(4-7)13-2-1-12-6-13/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZVGTMYBJBONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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